Duratocin -

Duratocin

Catalog Number: EVT-12568686
CAS Number:
Molecular Formula: C45H69N11O12S
Molecular Weight: 988.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Duratocin, a synthetic analog of oxytocin, is primarily used in medical settings for its uterotonic properties. It is particularly effective in preventing postpartum hemorrhage, a significant cause of maternal morbidity and mortality. The compound is classified as a peptide hormone and is structurally related to oxytocin, differing mainly in its amino acid sequence, which enhances its stability and efficacy.

Source and Classification

Duratocin is derived from the natural hormone oxytocin, which is produced in the hypothalamus and released by the posterior pituitary gland. It belongs to the class of drugs known as uterotonics, which are agents that stimulate uterine contractions. Its primary application is in obstetrics, specifically for managing uterine atony after childbirth.

Synthesis Analysis

The synthesis of Duratocin involves several steps that typically include solid-phase peptide synthesis techniques. One common method includes:

  1. Coupling Reactions: The process begins with the coupling of protected amino acids on a solid support, often using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
  2. Deprotection: After each coupling step, protective groups are removed to allow subsequent reactions.
  3. Cyclization: The linear peptide chain undergoes cyclization to form the final cyclic structure, which is crucial for its biological activity.
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate the active pharmaceutical ingredient from impurities.

Technical details regarding the synthesis can be found in patent literature that outlines specific methodologies and conditions required for optimal yield and purity of Duratocin .

Molecular Structure Analysis

Duratocin has a molecular formula of C43_{43}H66_{66}N12_{12}O12_{12}S2_{2}. Its structure consists of a cyclic nonapeptide with a disulfide bond that contributes to its stability. The specific arrangement of amino acids is critical for its interaction with oxytocin receptors, influencing its biological activity.

Key Structural Data

  • Molecular Weight: Approximately 1007.2 g/mol
  • Peptide Sequence: The sequence includes specific modifications that enhance its pharmacological profile compared to oxytocin.
Chemical Reactions Analysis

Duratocin participates in various chemical reactions typical of peptide hormones:

  1. Receptor Binding: It binds to oxytocin receptors in the uterus, leading to increased calcium ion concentration within muscle cells, which stimulates contractions.
  2. Degradation Pathways: Under physiological conditions, Duratocin can undergo hydrolysis and oxidation, leading to inactive forms. Studies have identified specific degradation products resulting from these reactions .
Mechanism of Action

The mechanism of action of Duratocin primarily involves binding to oxytocin receptors located on uterine smooth muscle cells. This binding initiates a cascade of intracellular events:

  1. Calcium Release: Activation of phospholipase C leads to the production of inositol trisphosphate and diacylglycerol, resulting in calcium release from the endoplasmic reticulum.
  2. Muscle Contraction: Increased intracellular calcium levels facilitate muscle contraction, thereby aiding in uterine involution post-delivery.

The efficacy of Duratocin in preventing postpartum hemorrhage has been demonstrated through various clinical studies that compare its effects against other uterotonics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and dimethyl sulfoxide (DMSO), making it suitable for injectable formulations.

Chemical Properties

  • Stability: Duratocin exhibits increased stability compared to oxytocin due to its modified structure.
  • pH Sensitivity: The compound's stability can be affected by pH levels; optimal stability occurs around pH 5.45 .
Applications

Duratocin's primary application lies within obstetrics as an effective agent for preventing postpartum hemorrhage. Its use extends beyond childbirth management; it also shows potential in treating other conditions requiring uterine contraction stimulation or modulation.

Introduction: Duratocin in Global Maternal Health Research

Duratocin as a Research Priority in Postpartum Hemorrhage Prevention

The research prioritization of Duratocin stems from its potential to overcome critical limitations of conventional uterotonics. Oxytocin, while effective, requires strict cold chain maintenance (2-8°C) and has a plasma half-life of merely 3.5-6 minutes, necessitating continuous infusion for sustained effect [2] [7]. In contrast, Duratocin demonstrates:

  • Extended half-life: 40 minutes (IV) to 100 minutes (IM), approximately 4-10 times longer than oxytocin [7] [10]
  • Thermostability: Heat-stable formulation maintains ≥95% purity for 3 years at 30°C, 6 months at 40°C, and 1 month at 60°C [7] [10]
  • Reduced intervention burden: Single-dose administration eliminates need for infusion equipment and prolonged monitoring [1] [5]

Clinical research priorities focus on efficacy across diverse populations and birth scenarios. A Cochrane review (11 trials, 2,635 women) found carbetocin significantly reduced the need for therapeutic uterotonics by 38% (RR 0.62; 95% CI 0.44–0.88) compared to oxytocin following cesarean delivery [1]. Furthermore, a network meta-analysis (196 trials, 135,559 women) indicated carbetocin was more effective than oxytocin against PPH ≥ 500 ml (RR 0.75, 95% CI 0.58–0.98) and substantially reduced the need for additional uterotonics (RR 0.48, 95% CI 0.34–0.68) [5] [7]. Ongoing research explores its cost-effectiveness and implementation in community settings, particularly in low- and middle-income countries (LMICs) where cold chain reliability remains problematic [5] [9].

Table 1: Comparative Analysis of Uterotonic Agents for PPH Prevention

CharacteristicOxytocinCarbetocinSyntometrineMisoprostol
Molecular TypeNatural peptideSynthetic analogueErgot alkaloid comboProstaglandin E1 analog
Receptor SpecificityOxytocin receptorOxytocin receptorMultiple receptorsProstaglandin receptors
Avg. Half-life1-6 min (IV)40-100 min (IV/IM)30-120 min (ergometrine)20-40 min (oral)
Storage Requirements2-8°C (cold chain)Thermostable available2-8°C (cold chain)Ambient temperature
WHO Essential MedicineYesYes (thermostable)Ergometrine onlyYes
Key Research FocusCost, stabilityImplementation in LMICsSide effect profileSublingual formulations

Historical Development and Academic Trajectory of Synthetic Oxytocin Analogues

The development of Duratocin exemplifies decades of peptide chemistry innovation targeting improved metabolic stability. The foundational breakthrough came in 1964 when Karel Jošt and Josef Rudinger at the Institute of Organic Chemistry and Biochemistry (IOCB) in Prague developed the "carba" modification—replacing the disulfide bridge (S-S) in oxytocin with a methylene bridge (-CH₂-) [4]. This carba analogue (1-deamino-1-carba-oxytocin) conferred remarkable resistance to enzymatic degradation while retaining potent uterotonic activity [4] [10].

Carbetocin specifically emerged as [(1-Butanoic acid)-2-(O-methyl-L-tyrosine)-1-carba-oxytocin], incorporating two critical modifications:

  • 1-Carba substitution: Replacement of the disulfide bond between cysteine residues 1 and 6 with a stable ethylene linkage (-CH₂-CH₂-)
  • O-Methylation: Addition of a methyl group to the phenolic hydroxyl of tyrosine at position 2 [4] [10]

These alterations yielded a molecule (C₄₅H₆₉N₁₁O₁₂S) with enhanced lipophilicity, facilitating greater tissue distribution and prolonged receptor interaction compared to oxytocin [7] [10]. Initially approved for veterinary use in 1992 (Depotocin), human applications began with Canadian approval in 1997 (Duratocin) following clinical trials demonstrating sustained uterine contraction for 60-120 minutes post-administration [4] [10]. The academic trajectory shifted significantly toward global health applications with the development of heat-stable carbetocin in the 2010s, culminating in its 2018 WHO prequalification and inclusion on the WHO Essential Medicines List [2] [7].

Table 2: Key Milestones in Carbetocin Research and Development

YearMilestoneSignificance
1964Development of carba modification by Jošt & RudingerCreated enzymatically stable oxytocin backbone resistant to peptidase degradation
1974First scientific description of carbetocinCharacterized molecular structure and in vitro uterotonic activity
1984Synthesis of [2-p-ethylphenylalanine]deamino-6-carba-oxytocin (nacartocin)Explored selective natriuretic activity variants
1992Veterinary approval (Depotocin)First commercial application for retained placenta in livestock
1997Canadian/UK approval for human use (Duratocin)Licensed for PPH prevention post-elective cesarean section under spinal anesthesia
2006WHO adds standard carbetocin to Essential Medicines ListRecognized as critical medicine for health systems
2018CHAMPION trial published; WHO prequalifies heat-stable carbetocinDemonstrated non-inferiority to oxytocin in vaginal birth; Enabled room-temperature storage
2023Market valuation reaches $98 million; projected 4.5% CAGR to 2033Reflecting increased adoption in maternal healthcare protocols globally

Theoretical Frameworks for Uterotonic Efficacy Evaluation

Evaluating Duratocin's efficacy requires integration of pharmacodynamic, pharmacoeconomic, and implementation science frameworks:

Pharmacodynamic Modeling:Duratocin functions as a biased agonist at the oxytocin receptor (OTR), a Gq/11-coupled receptor. While binding affinity (Kd ≈ 1.8 nM) approximates oxytocin, its extended duration stems from:

  • Reduced dissociation kinetics: The carba modification decreases OTR off-rate
  • Increased lipophilicity: LogP value approximately 1.0 versus -1.5 for oxytocin, enhancing tissue partitioning [7] [10]
  • Peptidase resistance: Absence of disulfide bond prevents degradation by placental cystinyl aminopeptidase [10]

In vitro studies reveal an intriguing paradox: despite clinical efficacy, carbetocin demonstrates lower potency (EC₅₀ ≈ 30 nM) than oxytocin (EC₅₀ ≈ 1.5 nM) in inducing human myometrial contractions [7]. This discrepancy is resolved by pharmacokinetic-pharmacodynamic (PK/PD) modeling showing that carbetocin's prolonged exposure (AUC 3.5-fold greater than oxytocin) compensates for reduced intrinsic efficacy [7]. Furthermore, OTR desensitization occurs less rapidly with carbetocin than with oxytocin during prolonged exposure, potentially due to differential β-arrestin recruitment [7] [10].

Pharmacoeconomic Frameworks:Cost-effectiveness analyses employ decision-tree models comparing Duratocin with conventional uterotonics. Key parameters include:

  • Drug acquisition costs: Carbetocin historically costs ~20x more than oxytocin per dose in high-income countries [7]
  • Cold chain expenses: Refrigeration costs estimated at $0.60-$1.20 per oxytocin ampoule annually in LMICs [5]
  • Outcome costs: Treatment costs for PPH management, transfusion, and surgery

A UK model found carbetocin dominant (more effective, less costly) in cesarean delivery due to reduced additional uterotonic use [5]. Conversely, a Colombian model indicated carbetocin was cost-effective for cesarean (ICER $1,200/QALY) but not vaginal birth versus oxytocin [5]. The thermostable formulation fundamentally alters this equation in LMICs, where cold chain failure rates for oxytocin reach 50%, rendering 30-70% of ampoules inactive [7] [10].

Implementation Science Frameworks:The RE-AIM (Reach, Effectiveness, Adoption, Implementation, Maintenance) framework guides real-world efficacy assessment:

  • Reach: Thermostable carbetocin increases accessibility in remote settings (e.g., pilot programs in Mozambique showed 30% PPH reduction) [9]
  • Adoption: Hospital protocol integration accelerated by WHO recommendation (2018)
  • Implementation fidelity: Training programs for correct IM administration (100 µg dose)
  • Maintenance: Market growth (4.5% CAGR; projected $146M by 2032) ensures supply sustainability [3] [6]

Table 3: Projected Global Market Adoption of Carbetocin (2023-2033)

Region2023 Market Value (USD Million)Projected 2033 Value (USD Million)CAGRKey Growth Drivers
North America$38.2$58.74.4%Hospital protocol integration; Cesarean rates; Maternal safety initiatives
Europe$29.5$45.14.3%EMA guidelines; Thermostable adoption; Reimbursement policies
Asia Pacific$22.8$39.25.6%Healthcare infrastructure; Government PPH programs; Rising birth volumes
Latin America$5.1$8.95.7%Pilot implementation programs; Hospital expansion; Generic entries
Middle East & Africa$2.4$4.15.5%WHO distribution programs; Donor funding; Task-shifting to midwives

The trajectory of Duratocin research now extends beyond PPH prophylaxis. Investigations explore its potential in:

  • Autism spectrum disorders: Modulating social behavior via central OTR [7]
  • Anxiety disorders: Preclinical anxiolytic effects [7]
  • Labor induction protocols: Lower desensitization potential than oxytocin [10]

These developments underscore how a molecule initially engineered for obstetric applications continues to generate novel therapeutic hypotheses and research frameworks, demonstrating the multifaceted impact of targeted peptide pharmacology on global health challenges.

Properties

Product Name

Duratocin

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-hydroxyphenyl)methyl]-16-methyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C45H69N11O12S

Molecular Weight

988.2 g/mol

InChI

InChI=1S/C45H69N11O12S/c1-6-25(4)38-44(67)50-28(15-16-34(46)58)40(63)51-30(21-35(47)59)41(64)53-31(23-69-18-8-10-37(61)55(5)33(43(66)54-38)20-26-11-13-27(57)14-12-26)45(68)56-17-7-9-32(56)42(65)52-29(19-24(2)3)39(62)49-22-36(48)60/h11-14,24-25,28-33,38,57H,6-10,15-23H2,1-5H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,62)(H,50,67)(H,51,63)(H,52,65)(H,53,64)(H,54,66)/t25-,28-,29-,30-,31-,32-,33-,38-/m0/s1

InChI Key

SMMBGKXBHJTULT-DTRKZRJBSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)N(C(C(=O)N1)CC2=CC=C(C=C2)O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N([C@H](C(=O)N1)CC2=CC=C(C=C2)O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.